molecular formula C42H58BNO B13752209 N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate

Cat. No.: B13752209
M. Wt: 603.7 g/mol
InChI Key: HTJYWRWWDVGMQM-UHFFFAOYSA-N
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Description

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is a chemical compound with the molecular formula C42H58BNO. It is known for its unique structure, which includes both ammonium and borate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate typically involves the reaction of tributylamine with phenacyl bromide to form N,N,N-tributyl-N-phenacylammonium bromide. This intermediate is then reacted with butyltriphenylborate to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is unique due to its phenacyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C42H58BNO

Molecular Weight

603.7 g/mol

IUPAC Name

butyl(triphenyl)boranuide;tributyl(phenacyl)azanium

InChI

InChI=1S/C22H24B.C20H34NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h4-18H,2-3,19H2,1H3;10-14H,4-9,15-18H2,1-3H3/q-1;+1

InChI Key

HTJYWRWWDVGMQM-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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